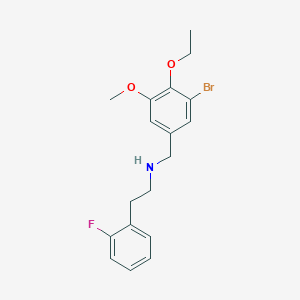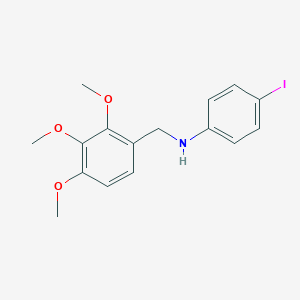![molecular formula C20H25BrN2O3 B283352 2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)
2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide, also known as BR-4628, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of phenylacetamide derivatives and has been found to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to the reduction of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide has several advantages as a research tool, including its potent pharmacological effects and its ability to inhibit multiple targets involved in disease progression. However, its limitations include its low solubility and stability, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other diseases such as cardiovascular disease and diabetes.
In conclusion, 2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide is a promising chemical compound with potential therapeutic applications in the treatment of various diseases. Its potent pharmacological effects and multiple targets make it an attractive research tool for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide involves the reaction of 2-bromo-6-methoxy-4-nitrophenol with N-phenylacetamide in the presence of a reducing agent such as zinc powder. The resulting intermediate is then reacted with N-tert-butyl-N-methylglycine to obtain the final product.
Applications De Recherche Scientifique
2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Propriétés
Formule moléculaire |
C20H25BrN2O3 |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C20H25BrN2O3/c1-14(2)11-22-12-15-9-17(21)20(18(10-15)25-3)26-13-19(24)23-16-7-5-4-6-8-16/h4-10,14,22H,11-13H2,1-3H3,(H,23,24) |
Clé InChI |
BBWAIRYNJKNJHD-UHFFFAOYSA-N |
SMILES |
CC(C)CNCC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2)OC |
SMILES canonique |
CC(C)CNCC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283283.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)
![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)